3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane
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Overview
Description
3-Benzyl-9,9-difluoro-3-azabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom and two fluorine atoms
Preparation Methods
The synthesis of 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, leading to the formation of substituted 3-azabicyclo[3.3.1]nonane derivatives . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Reduction: Typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens and nucleophiles, resulting in the formation of substituted derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions often yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For instance, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Shares a similar bicyclic structure but lacks the fluorine atoms.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in oxidation reactions.
3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane: Another derivative with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H19F2N |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H19F2N/c16-15(17)13-7-4-8-14(15)11-18(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
InChI Key |
SXSAQUUMNTVDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC(C1)C2(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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